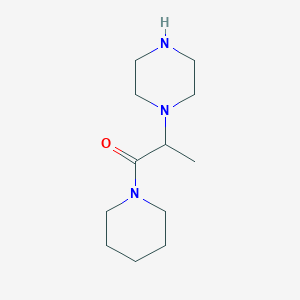
2-(Piperazin-1-YL)-1-(piperidin-1-YL)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one, AldrichCPR is a chemical compound that features both piperazine and piperidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one typically involves the reaction of piperazine and piperidine with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学研究应用
2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(piperidin-1-yl)propan-2-one: Lacks the piperazine ring, which may affect its reactivity and applications.
2-(piperazin-1-yl)ethan-1-one: Has a shorter carbon chain, which can influence its chemical properties and biological activity.
The unique combination of piperazine and piperidine rings in this compound sets it apart from these similar compounds, providing distinct advantages in certain applications.
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
2-piperazin-1-yl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-11(14-9-5-13-6-10-14)12(16)15-7-3-2-4-8-15/h11,13H,2-10H2,1H3 |
InChI 键 |
UPBVCMYRILIGEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCCCC1)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















